

# An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

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## Compound of Interest

Compound Name: Perfluoro-2-methyl-2-pentene

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## Abstract

**Perfluoro-2-methyl-2-pentene**, a fluorinated alkene with the chemical formula  $C_6F_{12}$ , is a compound of significant interest in the field of organofluorine chemistry.<sup>[1][2][3]</sup> Its unique electronic properties and reactivity make it a valuable intermediate in the synthesis of various fluorinated materials and potential pharmaceutical compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **perfluoro-2-methyl-2-pentene**, with a focus on providing detailed experimental data and protocols for researchers in the field.

## Chemical Structure and Identification

**Perfluoro-2-methyl-2-pentene** is a six-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. The presence of a double bond and a trifluoromethyl group attached to the double bond significantly influences its chemical behavior.

Chemical Structure:

Identifiers:

Identifier	Value
IUPAC Name	1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[4]
CAS Number	1584-03-8[2][3]
Molecular Formula	C6F12[1][2][3]
Molecular Weight	300.05 g/mol [1][2]
Synonyms	Perfluoro(2-methylpent-2-ene), Hexafluoropropene dimer[1]

## Physicochemical Properties

**Perfluoro-2-methyl-2-pentene** is a colorless liquid at room temperature.[5] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

Property	Value	Reference
Boiling Point	53-61 °C	[6]
Melting Point	48-50 °C	[6]
Density	1.622 g/mL at 25 °C	[6]
Vapor Pressure	4.31 psi at 20 °C	[6]
Flash Point	10 °F	[6]
Refractive Index	ca. 1.3	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **perfluoro-2-methyl-2-pentene**. The following tables summarize the available spectroscopic data.

### 3.1. Mass Spectrometry

The electron ionization mass spectrum of **perfluoro-2-methyl-2-pentene** shows a characteristic fragmentation pattern.

Table of Key Mass Spectrometry Fragments:

m/z	Proposed Fragment
281	[M-F] <sup>+</sup>
231	[M-CF <sub>3</sub> ] <sup>+</sup>
181	[M-C <sub>2</sub> F <sub>5</sub> ] <sup>+</sup>
69	[CF <sub>3</sub> ] <sup>+</sup>

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of fluorinated compounds. While detailed assignments are not readily available in the literature, the expected chemical shifts for <sup>19</sup>F and <sup>13</sup>C NMR are based on known values for similar fluoroalkenes.

Table of Predicted <sup>19</sup>F NMR Chemical Shifts:

Fluorine Environment	Predicted Chemical Shift (ppm vs. CFCI <sub>3</sub> )
CF <sub>3</sub> (at C1)	-70 to -80
CF <sub>3</sub> (at C2)	-60 to -70
=CF	-20 to -30
CF <sub>2</sub>	-110 to -120
CF <sub>3</sub> (at C5)	-80 to -90

Table of Predicted <sup>13</sup>C NMR Chemical Shifts:

Carbon Environment	Predicted Chemical Shift (ppm)
C1 (CF <sub>3</sub> )	115-125 (q)
C2 (=C)	140-150 (m)
C3 (=C)	120-130 (m)
C4 (CF <sub>2</sub> )	105-115 (t)
C5 (CF <sub>3</sub> )	118-128 (q)

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum of **perfluoro-2-methyl-2-pentene** is characterized by strong C-F stretching vibrations.

Table of Key Infrared Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Assignment
1740-1720	C=C stretch (fluorinated)
1300-1000	C-F stretch

## Synthesis of Perfluoro-2-methyl-2-pentene

The primary industrial synthesis of **perfluoro-2-methyl-2-pentene** involves the dimerization of hexafluoropropylene (HFP).<sup>[5]</sup> Various catalytic systems have been developed to optimize this process.

### 4.1. Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is a generalized procedure based on information from various patents.<sup>[6][7]</sup>

Materials:

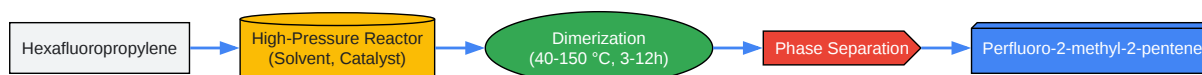
- Hexafluoropropylene (HFP)

- Polar aprotic solvent (e.g., acetonitrile, dimethylformamide)
- Catalyst: Metal fluoride (e.g., CsF, KF) or a quaternary ammonium/phosphonium salt
- Co-catalyst/Promoter (optional): e.g., crown ether, guanidine compound
- Alkaline substance (e.g., potassium carbonate)
- High-pressure reactor equipped with a stirrer, cooling coil, and gas inlet.

#### Procedure:

- Charge the high-pressure reactor with the polar aprotic solvent, catalyst, and any co-catalyst or alkaline substance.
- Purge the reactor with an inert gas (e.g., nitrogen) and then evacuate.
- Introduce hexafluoropropylene gas into the reactor at a controlled rate while maintaining the reaction temperature between 40-150 °C.[6] The reaction pressure is typically maintained between -0.1 to 1.5 MPa.[7]
- Allow the reaction to proceed for 3-12 hours.[6]
- After the reaction is complete, cool the reactor and vent any unreacted HFP.
- The product, **perfluoro-2-methyl-2-pentene**, is typically immiscible with the solvent system and can be separated as the lower layer.
- The crude product can be purified by distillation.

#### Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **perfluoro-2-methyl-2-pentene**.

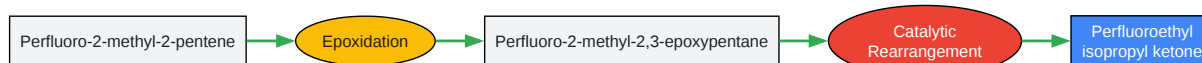
## Chemical Reactivity and Applications

**Perfluoro-2-methyl-2-pentene** possesses two reactive sites: the carbon-carbon double bond and the fluorine atom attached to the double bond, making it a versatile intermediate.[5]

### 5.1. Key Reactions

- Isomerization: In the presence of a catalyst, it can be formed from the isomerization of perfluoro-4-methyl-2-pentene.[5]
- Reaction with Nucleophiles: It reacts with oxygen nucleophiles, such as alcohols, to yield substitution or addition products.
- Epoxidation: It can be epoxidized to form perfluoro-2-methyl-2,3-epoxypentane, which can then be rearranged to produce perfluoroethyl isopropyl ketone.[5]
- Oligomerization: Under the action of CsF, it can be converted to the hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[6]

Diagram of a Key Reaction Pathway:



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Caption: Reaction pathway from **perfluoro-2-methyl-2-pentene** to perfluoroethyl isopropyl ketone.

### 5.2. Applications

Due to its properties and reactivity, **perfluoro-2-methyl-2-pentene** and its derivatives have several potential applications:

- Intermediate: It serves as a key intermediate in the synthesis of surfactants, fabric treatment agents, and paper treatment agents.[5]
- CFC Replacement: As it does not contain chlorine, it has been considered as a potential replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire extinguishing agents, blowing agents for foam materials, and heat transfer agents.[5]

## Safety and Handling

**Perfluoro-2-methyl-2-pentene** is a highly flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be taken when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

## Conclusion

**Perfluoro-2-methyl-2-pentene** is a fluorinated olefin with a rich chemistry and a range of potential applications. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, with the aim of equipping researchers and professionals with the necessary information for their work with this important compound. The provided data and protocols serve as a valuable resource for further exploration and innovation in the field of organofluorine chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072772#structure-of-perfluoro-2-methyl-2-pentene]

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